Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate
Description
This compound features a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a thioacetyl-piperazine-carboxylate moiety at position 3. The thiadiazole ring contributes to electron-deficient aromaticity, while the 4-methoxyphenyl group introduces electron-donating properties.
Properties
IUPAC Name |
ethyl 4-[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-26-18(24)22-10-8-21(9-11-22)15(23)12-27-17-19-16(20-28-17)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTVRAOVOQNWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : CHNOS
- Molecular Weight : 422.5 g/mol
- CAS Number : 864919-68-6
The structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its pharmacological profile.
Overview
Several studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanism of action is often linked to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Research Findings
-
Cytotoxicity Studies :
- A study reported that derivatives with a 4-methoxyphenyl substituent exhibited significant cytotoxicity against various cancer cell lines, including SK-OV-3 (IC50 = 19.5 μM) and HCT116 (GI50 = 3.29 μg/mL) .
- Another investigation demonstrated that compounds with similar structures inhibited growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values as low as 0.28 μg/mL .
- Structure–Activity Relationship (SAR) :
Table: Anticancer Activity Summary
Overview
The antimicrobial properties of thiadiazole derivatives have been extensively studied, revealing effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi.
Research Findings
- Antimicrobial Efficacy :
Table: Antimicrobial Activity Summary
| Microorganism | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | High | |
| Escherichia coli | Moderate | |
| Candida albicans | Moderate to High |
Overview
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiadiazole derivatives have shown promise in this area.
Research Findings
- Antioxidant Potential :
Table: Antioxidant Activity Summary
Case Studies
-
Case Study on Anticancer Potential :
- A recent study synthesized several thiadiazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy, demonstrating the importance of structural optimization in drug development .
- Case Study on Antimicrobial Properties :
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetyl)piperazine-1-carboxylate typically involves multi-step reactions including the formation of the thiadiazole ring, followed by the introduction of piperazine and ethyl carboxylate functionalities. Various methods such as refluxing with appropriate reagents and using catalysts like triethylamine have been reported for optimizing yields and purity . Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing a thiadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines. The compound has been tested against liver carcinoma (HEPG2), breast cancer (MCF-7), and prostate cancer (PC3), exhibiting IC50 values in the low micromolar range . The mechanism of action is often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
Compounds featuring the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group enhances the bioactivity of these compounds, making them effective against resistant strains of bacteria . Studies report that such derivatives can inhibit bacterial growth at concentrations that are therapeutically relevant.
Anticonvulsant Activity
The anticonvulsant effects of thiadiazole derivatives have been investigated using various animal models. Compounds similar to this compound have shown efficacy in reducing seizure activity in models induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) . This suggests a potential role in treating epilepsy and other seizure disorders.
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against several cell lines. One derivative exhibited an IC50 value of 0.72 µM against HEPG2 cells, indicating strong anticancer potential. The study utilized doxorubicin as a control for comparison .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of antimicrobial activities was conducted on various thiadiazole derivatives. The results indicated that certain compounds exhibited broad-spectrum activity against both fungal and bacterial pathogens. The study emphasized structure-activity relationships that could guide further development of new antimicrobial agents .
Comparison with Similar Compounds
Core Heterocyclic Systems
- 1,2,4-Thiadiazole vs. Thiazolo-Triazole (): The target compound’s 1,2,4-thiadiazole core differs from the thiazolo[3,2-b][1,2,4]triazole in Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate.
- Comparison with Pyrazole Derivatives (): Pyrazole-based compounds (e.g., Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate) lack sulfur atoms in their core but share carboxylate esters.
Substituent Effects
Aromatic Substitutions :
- The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the 3-fluorophenyl group in , which is electron-withdrawing. This difference influences lipophilicity (ClogP: ~3.5 for methoxy vs. ~3.8 for fluoro) and receptor affinity .
- Compounds with 4-hydroxyphenyl substituents () exhibit higher polarity due to the hydroxyl group, reducing membrane permeability compared to the methoxy variant .
Piperazine-Carboxylate Modifications :
The ethyl carboxylate group in the target compound is conserved in and . However, introduces a chlorocarbonyl-phenyl group, increasing molecular weight (MW: ~480 vs. ~450 for the target compound) and altering steric bulk .
Comparative Data Table
Q & A
Q. How to distinguish between regioisomers in thiadiazole-piperazine derivatives using NMR?
- Methodological Answer :
- NOESY Experiments : Correlate aromatic protons with adjacent substituents. For example, methoxy protons (δ 3.8 ppm) show NOE with C-4 thiadiazole protons .
- ¹³C DEPT-135 : Piperazine carbons (δ 45–55 ppm) exhibit distinct splitting patterns for N-acetyl vs. N-Boc derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
